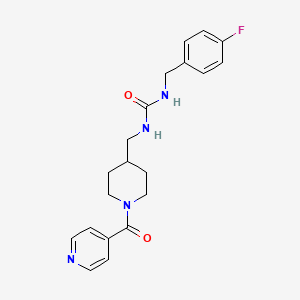

1-(4-Fluorobenzyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Fluorobenzyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea, also known as LMT-28, is a novel small molecule inhibitor that has been developed for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth and proliferation of cancer cells.

Applications De Recherche Scientifique

Radiochemistry and Imaging Agents

One study describes the synthesis of a potent nonpeptide CCR1 antagonist labeled with fluorine-18, highlighting its potential in PET imaging for inflammatory diseases. The compound, synthesized through a module-assisted procedure, showcases the role of fluorobenzyl components in developing imaging agents (Mäding et al., 2006).

Chemical Synthesis and SAR

Another research effort identifies structural features critical for Neuropeptide S antagonist activity in compounds containing the fluorobenzyl moiety. This work illustrates how modifications to the urea functionality and its nitrogen alkylation impact biological activity, providing insights into structure-activity relationships (Zhang et al., 2008).

Metal Organic Frameworks (MOFs)

Research on self-assembly of metal-organic cages around a sulfate anion using N,N'-bis(4-aminobenzyl)urea demonstrates the compound's utility in constructing sophisticated molecular architectures. This study exemplifies the application of similar compounds in designing new materials with potential uses in catalysis, storage, and separation technologies (Yi et al., 2012).

Material Science

In material science, the reactions of urea with methylolphenols under acidic conditions have been explored for synthesizing novel polymers. Such research indicates the potential of urea derivatives in creating new polymeric materials with unique properties (Tomita & Hse, 1992).

Organic Synthesis

The stereospecific intramolecular electrophilic arylation of lithiated ureas to create chiral tertiary carbinamines showcases the synthetic versatility of benzyl ureas. This process, yielding compounds with high enantiomeric purity, underscores the utility of similar structures in organic synthesis (Clayden et al., 2007).

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2/c21-18-3-1-15(2-4-18)13-23-20(27)24-14-16-7-11-25(12-8-16)19(26)17-5-9-22-10-6-17/h1-6,9-10,16H,7-8,11-14H2,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDNXAOCASHZQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(2R,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine](/img/structure/B2577708.png)

![N-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2577718.png)

![(2S)-1-(prop-2-yn-1-yl)-N-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]pyrrolidine-2-carboxamide](/img/structure/B2577720.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea](/img/structure/B2577723.png)

![3-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2577725.png)

![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2577728.png)

![5-Chloro-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2577729.png)